

Bay Y5959: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay Y5959 is a potent and selective dihydropyridine derivative that acts as an agonist for L-type voltage-gated calcium channels (Ca_v1.2). Its primary mechanism of action involves promoting the open state of these channels, leading to an increased influx of calcium ions into cells. This activity confers significant positive inotropic effects on cardiac muscle, enhancing myocardial contractility. Consequently, **Bay Y5959** has been investigated for its therapeutic potential in conditions such as heart failure and arrhythmia. This technical guide provides a comprehensive overview of **Bay Y5959**, including its chemical properties, mechanism of action, and key experimental findings from in vitro and in vivo studies. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are also presented to facilitate further research and development.

Chemical Properties

Bay Y5959 is a synthetic compound belonging to the dihydropyridine class of calcium channel modulators.



Property	Value
IUPAC Name	(4R)-4-(8-cyano-1,4-benzodioxan-5-yl)-1,4-dihydro-2,6-dimethyl-N-(phenylmethyl)pyridine-3,5-dicarboxamide
CAS Number	146136-94-9
Molecular Formula	C26H24N4O2
Molecular Weight	424.50 g/mol

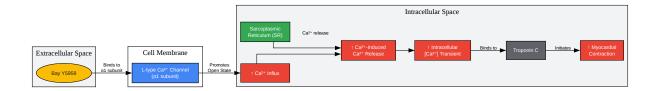
Mechanism of Action: L-Type Calcium Channel Agonism

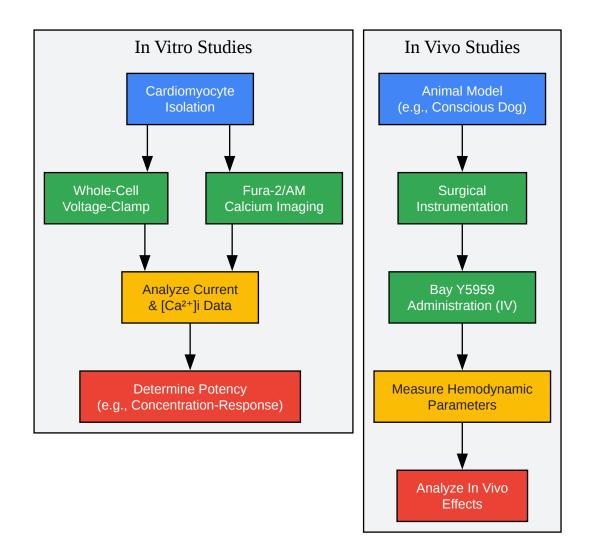
Bay Y5959 exerts its effects by binding to the α1 subunit of L-type calcium channels, which are predominantly expressed in cardiac and smooth muscle cells. Unlike calcium channel antagonists that stabilize the closed state of the channel, **Bay Y5959** promotes a conformational change that favors the open state. This leads to a prolonged channel opening time and an increased probability of channel opening at a given membrane potential.

The subsequent influx of extracellular calcium into the cardiomyocyte triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. This amplification of the intracellular calcium transient enhances the binding of calcium to troponin C, leading to a stronger interaction between actin and myosin filaments and, consequently, an increase in myocardial contractility (positive inotropy).

Signaling Pathway Diagram







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